1,5-Naphthyridin-3-amine

Descripción general

Descripción

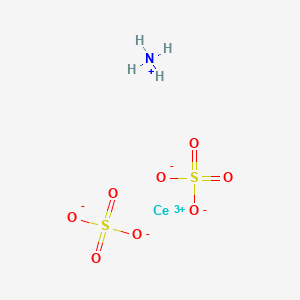

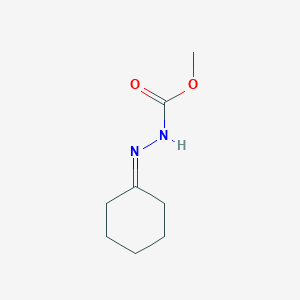

1,5-Naphthyridin-3-amine is a heterocyclic compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridin-3-amine, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . In 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridin-3-amine is represented by the SMILES stringNc1cnc2cccnc2c1 . Chemical Reactions Analysis

1,5-Naphthyridin-3-amine, like other 1,5-naphthyridines, exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

1,5-Naphthyridin-3-amine is a solid compound . Its melting point ranges from 69 to 75 °C .Aplicaciones Científicas De Investigación

1,5-Naphthyridines are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

One of the synthetic strategies involves the Gould-Jacobs reaction, reported by Brown and Dewar in 1978, between 3-aminopyridine and diethyl methylenemalonate followed by a thermal cyclization . Another approach to the preparation of anthranilic acid is a nucleophilic substitution reaction by heating 2,4-dichlorobenzoic acid with 5-amino-2-methoxypyridine in the presence of Cu .

Fused 1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities . For example, it was reported that pyronaridine has a high activity against Plasmodium falciparum and Plasmodium vivax .

-

Anticancer Properties : 1,6-naphthyridines, which are closely related to 1,5-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their potential to inhibit the growth of cancer cells .

-

Anti-HIV Properties : 1,6-naphthyridines have also been studied for their anti-HIV properties . They could potentially be used in the development of new drugs to treat HIV .

-

Antimicrobial Properties : These compounds have shown antimicrobial properties, making them of interest in the development of new antimicrobial agents .

-

Analgesic Properties : 1,6-naphthyridines have been studied for their analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications .

-

Anti-inflammatory Properties : These compounds have also been found to have anti-inflammatory properties , which could be useful in treating conditions characterized by inflammation .

-

Anti-oxidant Activities : 1,6-naphthyridines have been found to have antioxidant activities , which could potentially be used in the development of new drugs to combat oxidative stress .

-

Metal Complexes : 1,5-Naphthyridines can be used as ligands for the formation of metal complexes . These complexes can have various applications in fields like catalysis, materials science, and medicinal chemistry .

-

Synthetic Organic Chemistry : 1,5-Naphthyridines have versatile applications in synthetic organic chemistry . They can be used as building blocks in the synthesis of complex organic molecules .

-

Optical Applications : Some fused 1,5-Naphthyridines have been studied for their optical applications . They could potentially be used in the development of new materials for optoelectronic devices .

-

Antimalarial Properties : It was reported that pyronaridine, a fused 1,5-naphthyridine, has a high activity against Plasmodium falciparum and Plasmodium vivax . This suggests potential applications in the development of new antimalarial drugs .

-

Reactivity with Alkyl Halides : 1,5-Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reactivity can be exploited in various synthetic applications .

-

Nucleophilic Substitution Reactions : 1,5-Naphthyridines can undergo nucleophilic substitution reactions . For example, 2,4-dichlorobenzoic acid can be heated with 5-amino-2-methoxypyridine in the presence of Cu to prepare anthranilic acid .

Safety And Hazards

1,5-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNIZGZNNIWTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343374 | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Naphthyridin-3-amine | |

CAS RN |

14756-77-5 | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)